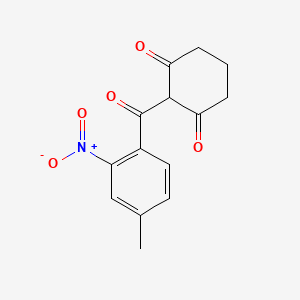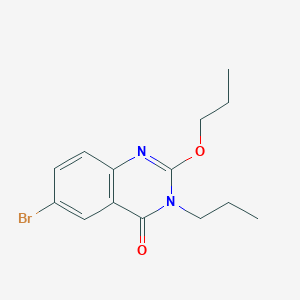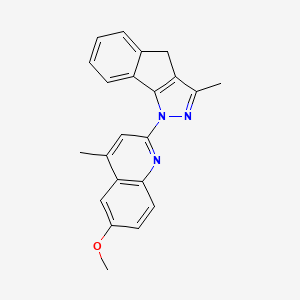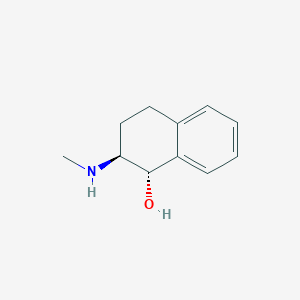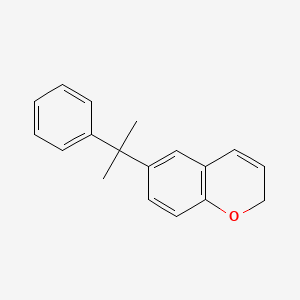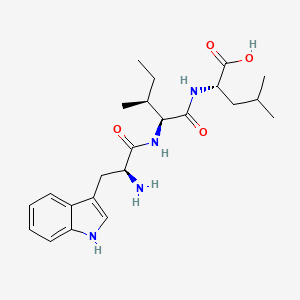
Trp-Ile-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trp-Ile-Leu is a tripeptide composed of the amino acids tryptophan, isoleucine, and leucine. Tripeptides are small peptides consisting of three amino acids linked by peptide bonds. This compound is of particular interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Ile-Leu can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tryptophan) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (isoleucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (leucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Solution-phase synthesis involves the use of liquid solvents and can be more suitable for large-scale production. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the final product.
Chemical Reactions Analysis
Types of Reactions
Trp-Ile-Leu can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptides with new functional groups introduced through substitution.
Scientific Research Applications
Trp-Ile-Leu has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based products and materials.
Mechanism of Action
The mechanism of action of Trp-Ile-Leu involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with cell membranes and proteins, influencing cellular processes. The isoleucine and leucine residues contribute to the peptide’s overall structure and stability, affecting its biological activity. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Trp-Ile-Trp: A tripeptide with two tryptophan residues, known for its distinct biological activities.
Ile-Leu-Trp: Another tripeptide with a different sequence, exhibiting unique properties.
Leu-Ile-Trp: A tripeptide with leucine at the N-terminus, affecting its behavior and interactions.
Uniqueness of Trp-Ile-Leu
This compound is unique due to its specific sequence and the presence of tryptophan, isoleucine, and leucine. This combination of amino acids imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
157976-66-4 |
|---|---|
Molecular Formula |
C23H34N4O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H34N4O4/c1-5-14(4)20(22(29)26-19(23(30)31)10-13(2)3)27-21(28)17(24)11-15-12-25-18-9-7-6-8-16(15)18/h6-9,12-14,17,19-20,25H,5,10-11,24H2,1-4H3,(H,26,29)(H,27,28)(H,30,31)/t14-,17-,19-,20-/m0/s1 |
InChI Key |
KULBQAVOXHQLIY-HSCHXYMDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
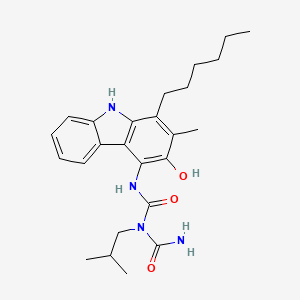
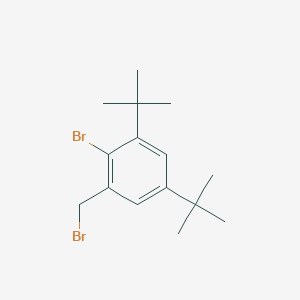
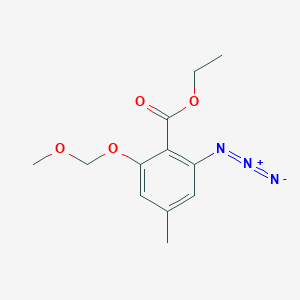
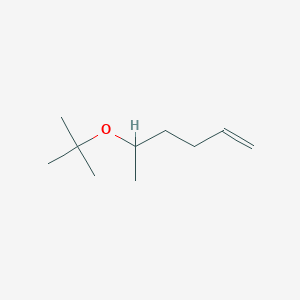
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
